molecular formula C9H18O4 B15398278 methyl (6S)-6,8-dihydroxyoctanoate CAS No. 116349-04-3

methyl (6S)-6,8-dihydroxyoctanoate

Cat. No.: B15398278
CAS No.: 116349-04-3
M. Wt: 190.24 g/mol
InChI Key: CRUBJJQTENRFEL-QMMMGPOBSA-N
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Description

Methyl (6S)-6,8-dihydroxyoctanoate is a chiral dihydroxy ester that serves as a critical intermediate in the synthesis of (R)-(+)-α-lipoic acid (ALA), a potent antioxidant with therapeutic applications in neuropathy and metabolic disorders. The compound’s stereochemical configuration at the C6 position (S-enantiomer) is essential for directing the synthesis of the biologically active R-form of ALA. Its synthesis often employs chemoenzymatic or enantioselective methods, leveraging lipases or chiral ligands to achieve high stereochemical purity.

Properties

CAS No.

116349-04-3

Molecular Formula

C9H18O4

Molecular Weight

190.24 g/mol

IUPAC Name

methyl (6S)-6,8-dihydroxyoctanoate

InChI

InChI=1S/C9H18O4/c1-13-9(12)5-3-2-4-8(11)6-7-10/h8,10-11H,2-7H2,1H3/t8-/m0/s1

InChI Key

CRUBJJQTENRFEL-QMMMGPOBSA-N

Isomeric SMILES

COC(=O)CCCC[C@@H](CCO)O

Canonical SMILES

COC(=O)CCCCC(CCO)O

Origin of Product

United States

Comparison with Similar Compounds

Stereoisomers: (6R)-6,8-Dihydroxyoctanoate Derivatives

The stereochemical orientation of hydroxyl groups in methyl 6,8-dihydroxyoctanoate significantly impacts its utility in ALA synthesis. For instance:

  • Methyl (6S)-6,8-dihydroxyoctanoate is enzymatically resolved using lipases (e.g., from Pseudomonas cepacia), achieving enantiomeric excess (e.e.) >95%.
  • Methyl (6R)-6,8-dihydroxyoctanoate, though less common, can be synthesized via chiral oxirane intermediates and cuprate-mediated cleavage. This enantiomer is a precursor to (S)-ALA, which lacks the biological activity of the R-form.

Key Differences :

Property This compound Methyl (6R)-6,8-dihydroxyoctanoate
Synthetic Route Chemoenzymatic resolution Oxirane cleavage
Target ALA Enantiomer (R)-(+)-α-Lipoic acid (S)-(−)-α-Lipoic acid
Biological Relevance High (precursor to active ALA) Low (inactive ALA form)

Functional Analogues: Ethyl 6,8-Dichlorooctanoate

Ethyl 6,8-dichlorooctanoate (CAS 1070-64-0) shares structural similarities but replaces hydroxyl groups with chlorine atoms.

  • Hydroxyl vs. Chlorine: The dihydroxy groups in this compound enable downstream oxidation to thiol groups in ALA, whereas chlorinated analogs lack this capability.
  • Synthetic Applications: Chlorinated esters are typically intermediates in non-biological syntheses, whereas dihydroxy esters are tailored for enzymatic resolution.

Q & A

Q. Advanced Research Focus

  • OsO₄-catalyzed asymmetric dihydroxylation : Employing hydroquinidine-based ligands (e.g., (DHQD)₂-PHAL) to control stereochemistry in olefin dihydroxylation .
  • Comparative efficiency : Enzymatic methods (e.g., lipases) often outperform chemical catalysts in stereoselectivity but require optimization of solvent systems and temperature .

How is the stereochemistry and conformational analysis of this compound validated?

Q. Basic Research Focus

  • X-ray crystallography : Resolves absolute configuration and pseudo-boat conformations in related cyclooctene derivatives, highlighting non-bonded interactions (e.g., C7–C4a: 2.95 Å) .
  • GC-MS with derivatization : Hydrogenation and silylation of dihydroxy esters enable stereochemical assignment via retention indices and ion fragmentation patterns .

Q. Advanced Research Focus

  • Dynamic NMR spectroscopy : Detects rotational barriers in diastereomeric intermediates, critical for confirming axial chirality in flexible eight-membered rings .
  • Computational modeling : Density Functional Theory (DFT) predicts preferred conformers and validates experimental data on bond angles and torsional strain .

What challenges arise in maintaining enantiomeric purity during large-scale synthesis?

Q. Basic Research Focus

  • Byproduct formation : Competing 6-endo vs. 8-exo cyclization pathways in samarium ketyl reactions require precise control of reaction kinetics .
  • Chromatographic resolution : Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) separate diastereomers but increase process costs .

Q. Advanced Research Focus

  • Kinetic resolution vs. dynamic kinetic resolution : Lipase-catalyzed transacylation exploits substrate selectivity to favor (6S)-isomers, but competing hydrolysis necessitates pH and solvent optimization .
  • Racemization pathways : Acidic or basic conditions during ester hydrolysis can epimerize the C6 center; neutral buffers (e.g., phosphate, pH 7) mitigate this .

How do analytical methods ensure quality control in this compound synthesis?

Q. Basic Research Focus

  • HPLC with chiral columns : Quantifies e.e. using amylose- or cellulose-based columns with UV detection at 210 nm .
  • Polarimetry : Monitors optical rotation ([α]ᴅ²⁵ = -12.5° for (6S)-enantiomer) but lacks sensitivity for trace impurities .

Q. Advanced Research Focus

  • LC-MS/MS : Detects trace intermediates (e.g., chlorohydrins) with limits of quantification (LOQ) <0.1% .
  • Isotope dilution assays : ¹³C-labeled internal standards improve accuracy in quantifying degradation products during stability studies .

What mechanistic insights explain the stereochemical outcomes of key synthetic steps?

Q. Advanced Research Focus

  • Asymmetric dihydroxylation : OsO₄-mediated syn-addition to olefins follows the Sharpless model, where chiral ligands dictate face selectivity via π-π stacking .
  • Lipase enantiorecognition : Candida antarctica lipase B preferentially binds (R)-chlorohydrins via hydrophobic pockets, enabling kinetic resolution .
  • Cuprate ring-opening : Transmetalation of oxiranes with Gilman reagents (e.g., Li₂CuMe₂) proceeds with retention of configuration at the electrophilic carbon .

How do researchers address contradictions in reported synthetic yields and stereoselectivity?

Q. Advanced Research Focus

  • Reaction condition optimization : Varying solvents (e.g., THF vs. toluene) and temperatures alters transition-state energetics in samarium ketyl cyclizations, resolving discrepancies in 6-endo vs. 8-exo product ratios .
  • Catalyst screening : Comparative studies of diphosphine ligands (e.g., BINAP vs. PHANEPHOS) reveal ligand bite angles critically influence enantioselectivity in hydrogenation steps .

What are the applications of this compound beyond α-lipoic acid synthesis?

Q. Advanced Research Focus

  • Functionalized monomers : Derivatives like 10-MDDT (methacryloyloxydecyl dithiooctanoate) enhance adhesion in dental resins via dual thiol-phosphonic acid interactions .
  • Biopolymer precursors : Enzymatic polymerization of dihydroxy esters generates biodegradable polyesters with tunable hydrophilicity .

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